Morpholine-3-thione
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
21009-57-4 |
|---|---|
Molecular Formula |
C4H7NOS |
Molecular Weight |
117.17 g/mol |
IUPAC Name |
morpholine-3-thione |
InChI |
InChI=1S/C4H7NOS/c7-4-3-6-2-1-5-4/h1-3H2,(H,5,7) |
InChI Key |
LTAFRIZVOKDEMU-UHFFFAOYSA-N |
SMILES |
C1COCC(=S)N1 |
Canonical SMILES |
C1COCC(=S)N1 |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for Morpholine 3 Thione
Direct Synthesis Approaches to the Morpholine-3-thione Core
Direct synthesis approaches focus on constructing the fundamental this compound ring system. This can be accomplished either by forming the ring through cyclization reactions or by chemically modifying its oxygen analogue, morpholin-3-one (B89469).
The formation of the morpholine (B109124) ring is the foundational step in these synthetic pathways. A common and traditional method involves the annulation of 1,2-amino alcohols. chemrxiv.org This process typically begins with the reaction of a 1,2-amino alcohol with chloroacetyl chloride or similar carboxylic ester derivatives that have a leaving group alpha to the carbonyl. chemrxiv.org This sequence usually involves two steps to create an intermediate morpholinone: an initial amide bond formation followed by a subsequent cyclization. chemrxiv.org
A greener and more efficient approach for the synthesis of the morpholine ring has been developed utilizing ethylene (B1197577) sulfate. chemrxiv.orgchemrxiv.org This redox-neutral protocol allows for the high-yielding, one or two-step conversion of 1,2-amino alcohols into morpholines using inexpensive reagents. chemrxiv.org The key to this method is achieving the clean isolation of monoalkylation products from a simple SN2 reaction between the amine of the 1,2-amino alcohol and ethylene sulfate. chemrxiv.org This method avoids the significant waste and harsh reducing agents associated with the more traditional morpholinone approach. chemrxiv.org While these methods yield the core morpholine or morpholinone ring, a subsequent thionation step is required to produce this compound.
One of the most direct methods for preparing this compound is through the thionation of its corresponding oxygen analogue, morpholin-3-one. chemicalbook.com This transformation involves the replacement of the carbonyl oxygen atom with a sulfur atom. This is a common strategy in heterocyclic chemistry, employing various sulfurating agents.
The most widely used reagents for this type of conversion are phosphorus pentasulfide (P₄S₁₀) and Lawesson's reagent. researchgate.net The reaction typically involves heating the morpholin-3-one with the thionating agent in an inert solvent such as toluene (B28343) or xylene. The choice of reagent can influence reaction conditions and yields. While effective, these methods sometimes require harsh conditions and can present challenges in purification. researchgate.net
| Thionating Agent | Formula | Typical Conditions | Notes |
| Phosphorus Pentasulfide | P₄S₁₀ | Reflux in an inert solvent (e.g., pyridine (B92270), toluene) | A powerful, traditional thionating agent; can lead to side reactions if not controlled. researchgate.net |
| Lawesson's Reagent | C₁₄H₁₄O₂P₂S₄ | Reflux in an inert solvent (e.g., toluene, xylene) | Generally provides cleaner reactions and higher yields for lactams compared to P₄S₁₀. researchgate.net |
| Davy Reagents | Varies | Varies | A class of reagents that can be more soluble and reactive at lower temperatures. |
| Sulfur and a Catalyst | S₈ | High temperature, often with a catalyst | A more direct use of elemental sulfur, though less common for lactam thionation. |
Cyclization Reactions for Ring Formation
Precursor-Based Syntheses of Functionalized this compound Derivatives
These strategies involve building the this compound structure from smaller, functionalized precursors, allowing for greater diversity in the final molecule.
The synthesis can proceed by combining a suitable amine precursor with a molecule that provides the thiocarbonyl group. For instance, derivatives of morpholine can act as the amine component. A synthetic sequence can begin by reacting morpholine with ethyl chloro acetate (B1210297) to form morpholin-N-ethyl acetate, which is then converted to a hydrazide. researchgate.net This hydrazide can react with a thiocarbonyl source like ammonium (B1175870) thiocyanate (B1210189) to form a thiosemicarbazide (B42300), which upon intramolecular cyclization, can yield a triazole-thiol ring system. researchgate.netuobaghdad.edu.iq
A more direct approach involves the reaction of primary or secondary amines with carbon disulfide (CS₂). organic-chemistry.org This reaction is a fundamental method for preparing dithiocarbamates. researchgate.net These dithiocarbamates or the related thioureas, formed from amines and isothiocyanates, can serve as key intermediates that are subsequently cyclized with other reagents to form the desired heterocyclic thione. organic-chemistry.orgresearchgate.net
Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing structural elements from each component, offer a highly efficient route to complex molecules. nih.gov This approach is particularly valuable for synthesizing functionalized morpholine-thiones.
A notable example is the one-pot synthesis of substituted morpholine-2-thione derivatives through the reaction of nitromethane, carbon disulfide, and an aziridine (B145994) in the presence of a base like triethylamine (B128534) under solvent-free conditions. iau.ir Although this produces the 2-thione isomer, the strategy highlights the power of MCRs in constructing the morpholine-thione core with high atom economy and procedural simplicity. iau.ir This method is valued for its high yields, broad substrate scope, and short reaction times. iau.ir
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product | Reference |
| Aziridine | Nitromethane | Carbon Disulfide | Et₃N, Solvent-free | Morpholine-2-thione derivative | iau.ir |
Other MCRs may use a secondary amine like morpholine to initiate a reaction cascade, for example, by adding to an alkyne, which then incorporates an aldehyde and a thiourea (B124793) to build a different heterocyclic thione. beilstein-journals.org
Utilization of Amines and Thiocarbonyl Precursors
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles aims to make the synthesis of this compound and its derivatives more environmentally benign. Key aspects include the use of safer solvents, improving atom economy, and utilizing catalytic methods.
One of the foremost green strategies is the use of MCRs, which inherently improve efficiency and reduce waste by combining multiple synthetic steps into a single operation. nih.gov The solvent-free MCR for synthesizing morpholine-2-thiones is a prime example of a green process. iau.ir
Another significant advancement is the development of novel catalytic systems. For instance, morpholine-based ionic liquids have been synthesized and used as efficient and recyclable catalysts for preparing heterocyclic thiones. lidsen.comresearchgate.net These ionic liquids are non-volatile and can often be separated from the product by simple filtration, allowing them to be reused. lidsen.comresearchgate.net
Solvent-Free Methodologies
In the pursuit of greener chemical processes, solvent-free reactions are highly desirable as they reduce waste and minimize the use of hazardous organic compounds. While solvent-free methods have been successfully developed for the synthesis of various sulfur-containing heterocyclic compounds, researchgate.netajol.info specific, documented solvent-free methodologies for the synthesis of this compound are not readily found in a review of the current scientific literature. The conventional synthesis methods predominantly rely on the use of organic solvents. acs.orgscispace.com
Application of Sustainable Catalysts (e.g., Ionic Liquids) in Synthetic Pathways
Sustainable catalysts, including recyclable solid catalysts and ionic liquids, represent a significant advancement in green chemistry. Ionic liquids, in particular, have been explored as both catalysts and environmentally benign reaction media for various organic syntheses due to their low vapor pressure, thermal stability, and potential for recyclability. lidsen.comresearchgate.net However, based on available research, the specific application of sustainable catalysts like ionic liquids for the direct synthesis of this compound has not been reported. Research in this area has focused on other thione derivatives, such as 1,2,4-triazolidine-3-thiones, where morpholine-based ionic liquids have been used as catalysts. lidsen.comresearchgate.net
Mechanistic Investigations of this compound Formation Pathways
The formation of this compound from Morpholin-3-one via thionating agents like Lawesson's Reagent or P₄S₁₀ follows a well-established mechanistic pattern for lactams and amides.
Role of Intermediates in Synthesis
The key intermediate in the thionation of a carbonyl compound with a phosphorus-sulfur reagent is a four-membered ring structure. In the case of Morpholin-3-one reacting with Lawesson's Reagent, the proposed mechanism involves the following steps:
Formation of an initial adduct: The carbonyl oxygen of Morpholin-3-one attacks one of the phosphorus atoms of Lawesson's Reagent.
Cyclization: This is followed by an intramolecular attack of a sulfur atom on the carbonyl carbon, leading to the formation of a transient, four-membered oxathiaphosphetane ring intermediate. This intermediate contains a P-O bond and a P-S bond within the ring.
Ring Decomposition: The oxathiaphosphetane intermediate is unstable and undergoes a retro-[2+2] cycloaddition (cycloreversion). This fragmentation breaks the C-O and P-S bonds, forming a stable P=O bond and the desired C=S bond of this compound.
This mechanistic pathway, proceeding through the critical oxathiaphosphetane intermediate, is the widely accepted model for the thionation of amides, ketones, and lactams using phosphorus-sulfur reagents.
Chemical Reactivity and Transformation Mechanisms of Morpholine 3 Thione
Thiol-Thione Tautomerism Studies in Morpholine-3-thione Systems
A critical aspect of the chemistry of this compound is the existence of a tautomeric equilibrium between the thione (amide) form and the thiol (imino-thiol) form. This dynamic process involves the migration of a proton from the nitrogen to the sulfur atom, accompanied by a shift of the carbon-sulfur double bond.
Experimental Evidence for Tautomeric Equilibria
The existence of thiol-thione tautomerism is a well-documented phenomenon in numerous heterocyclic systems containing the thioamide moiety (-NH-C=S). While direct studies on this compound are not extensively reported, evidence from analogous compounds confirms this equilibrium. For instance, studies on 1,2,4-triazole-3-thione derivatives have extensively explored this tautomerism. google.esajol.info Spectroscopic methods are crucial for identifying and quantifying the tautomeric forms.
Infrared (IR) Spectroscopy: The thione form is characterized by a strong C=S stretching vibration, while the thiol form would show a weak S-H stretch. The presence or absence of these bands provides evidence for the predominant tautomer.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to distinguish between the tautomers. The chemical shifts of the protons and carbons adjacent to the N-H and S-H groups differ significantly between the two forms. google.es
UV-Vis Spectroscopy: The electronic transitions (n→π* and π→π*) of the C=S group in the thione form give rise to characteristic absorption bands. Changes in these bands under different conditions can indicate a shift in the tautomeric equilibrium. researchgate.net
In many heterocyclic thiones, the thione form is found to be the more stable tautomer in the solid state and in polar solvents. researchgate.net For example, studies on 4-phenyl-4-thiazoline-2-thione and its derivatives established the predominance of the thione tautomer in both the solid state and the gas phase.
Factors Influencing Tautomeric Preference
The position of the thiol-thione equilibrium is not fixed and can be influenced by several factors, including the solvent, temperature, and the electronic nature of substituents on the ring. wiley-vch.de
Solvent Effects: The polarity of the solvent plays a significant role. Polar solvents can stabilize the more polar thione form through hydrogen bonding and dipole-dipole interactions, shifting the equilibrium in its favor. Conversely, non-polar solvents tend to favor the less polar thiol form. researchgate.net This general principle is widely observed in studies of tautomeric compounds. researchgate.net
Substituent Effects: The presence of electron-donating or electron-withdrawing groups on the morpholine (B109124) ring can influence the relative acidity of the N-H proton and the S-H proton, thereby affecting the stability of the respective tautomers.
Table 1: General Influence of Solvent Polarity on Thione-Thiol Equilibrium
| Solvent Type | Favored Tautomer | Primary Stabilizing Interaction |
|---|---|---|
| Polar (e.g., Water, Ethanol (B145695), DMSO) | Thione | Hydrogen bonding with the C=S and N-H groups |
This table illustrates a general principle observed for many heterocyclic thione compounds. researchgate.net
Reactions at the Thione Group (C=S)
The thione group is the most reactive site in the this compound molecule. Its reactivity is twofold: the sulfur atom acts as a soft nucleophile, while the thiocarbonyl carbon is an electrophilic center.
Alkylation and Acylation Reactions of the Sulfur Atom
The sulfur atom of the thione, or more accurately, the sulfur of the tautomeric thiol form, is readily alkylated. This S-alkylation is a common reaction for cyclic thioureas and related heterocycles. buketov.edu.kz The reaction typically proceeds by treating the thione with an alkylating agent, such as an alkyl halide, in the presence of a base. buketov.edu.kzresearchgate.net
Similarly, acylation can occur at the sulfur atom, although this is less common than alkylation. The reaction of N-acyl thiazolidinethiones with various electrophiles highlights the synthetic utility of activating the position alpha to the thiocarbonyl group.
Table 2: Representative Alkylation Reactions of Heterocyclic Thiones
| Thione Substrate | Alkylating Agent | Product Type | Reference |
|---|---|---|---|
| Methanobenzo[g] google.esvulcanchem.comlidsen.comoxadiazocines | Ethyl bromide | S-alkylation product | buketov.edu.kz |
Oxidation and Reduction Chemistry of the Thione Moiety
The thione moiety is susceptible to oxidation. Oxidation of the thiol tautomer or the thione itself can lead to the formation of a disulfide bridge, linking two morpholine rings. This thione-disulfide transformation can be reversible. researchgate.net The oxidation of secondary amines like morpholine can yield a variety of products, and under certain conditions, can lead to ring-opening. google.comusda.gov In some heterocyclic systems, oxidation can occur at the sulfur atom without cleaving the C=S bond, potentially forming sulfines (S-oxides) or sulfenes (S,S-dioxides), though these are often unstable intermediates. researchgate.net
The reduction of the thiocarbonyl group is also possible. Strong reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce aldehydes and ketones to alcohols. libretexts.org While less common for thiones, similar reductions could potentially convert the C=S group to a methylene (B1212753) group (-CH₂-), though this would likely require harsh conditions.
Nucleophilic Addition Reactions to the Thiocarbonyl Carbon
The carbon atom of the thiocarbonyl group is electrophilic and can be attacked by nucleophiles. europa.eu This is particularly true for "hard" nucleophiles, such as organometallic reagents (e.g., Grignard reagents) or strong bases. libretexts.org The addition of a nucleophile to the C=S carbon results in a tetrahedral intermediate. The ultimate product depends on the nature of the nucleophile and the reaction conditions. For example, the reaction of morpholine with carbon disulfide, a related thiocarbonyl compound, results in the formation of dithiocarbamates. chemicalbook.com In some cases, nucleophilic addition can be the first step in a more complex ring-opening or rearrangement reaction. tandfonline.com
Reactions Involving the Morpholine Ring Nitrogen
The nitrogen atom within the morpholine ring of this compound is a key site for functionalization, readily participating in alkylation, acylation, and aminomethylation reactions.
N-Alkylation and N-Acylation Reactions
The secondary amine nitrogen in the morpholine moiety serves as a nucleophilic center, enabling straightforward N-alkylation and N-acylation. These reactions are fundamental for introducing a wide range of substituents, thereby modifying the compound's steric and electronic properties.
N-acylation is a common strategy employed to derivatize morpholine-containing scaffolds. For instance, the reaction of dithioloquinolines, which contain a fused morpholine-like ring system, with various carbonyl chlorides in refluxing toluene (B28343) leads to the formation of N-acyl derivatives. mdpi.com This transformation highlights the reactivity of the ring nitrogen towards electrophilic acylating agents. Similarly, N-acylation of amino diols is a key step in the synthesis of spiro heterocyclic steroids, which then cyclize to form morpholin-3-ones. beilstein-journals.org While the alkylation of the sulfur atom is also possible, reactions like aminomethylation and acylation tend to proceed at the nitrogen atom. clockss.org
Table 1: Examples of N-Acylation of this compound Analogs
| Starting Material | Acylating Agent | Product | Reference |
|---|---|---|---|
| 4,5-Dihydro-4,4-dimethyl-1H- Current time information in Bangalore, IN.dithiolo[3,4-c]quinoline-1-thione | Acetyl chloride | N-acetyl- Current time information in Bangalore, IN.dithiolo[3,4-c]quinoline-1-thione derivative | mdpi.com |
| 4,5-Dihydro-4,4-dimethyl-1H- Current time information in Bangalore, IN.dithiolo[3,4-c]quinoline-1-thione | Benzoyl chloride | N-benzoyl- Current time information in Bangalore, IN.dithiolo[3,4-c]quinoline-1-thione derivative | mdpi.com |
| 4,5-Dihydro-4,4-dimethyl-1H- Current time information in Bangalore, IN.dithiolo[3,4-c]quinoline-1-thione | Oxalyl chloride | N-oxalyl- Current time information in Bangalore, IN.dithiolo[3,4-c]quinoline-1-thione derivative | mdpi.com |
Mannich Reactions and Aminomethylation Strategies
Morpholine and its derivatives are frequently employed in Mannich reactions, a three-component condensation involving an active hydrogen-containing compound, formaldehyde (B43269), and a primary or secondary amine. ajol.info In the context of this compound chemistry, these reactions provide a powerful tool for C-C bond formation and the introduction of aminomethyl groups.
A common application is the aminomethylation of heterocyclic thiones. For example, 5-substituted-2,4-dihydro-3H-1,2,4-triazole-3-thiones react with morpholine and formaldehyde in ethanol to yield the corresponding N-Mannich bases. mdpi.comrsc.org In these reactions, the morpholine nitrogen acts as the nucleophile, attacking the iminium ion formed from formaldehyde and the substrate. mdpi.com This strategy has been used to synthesize a variety of morpholinomethyl-triazole-thiones. ajol.inforsc.orgresearchgate.net
Interestingly, morpholine can also serve as a source of the methylene group in certain aminomethylation reactions. A novel aminomethylation of imidazopyridines with morpholine in the presence of (diacetoxyiodo)benzene (B116549) has been reported, where morpholine provides the CH₂ unit for the aminomethylated product. nih.gov This protocol highlights the diverse reactivity of the morpholine ring under different reaction conditions.
Table 2: Mannich Reactions and Aminomethylation Involving Morpholine
| Substrate | Reagents | Product | Role of Morpholine | Reference(s) |
|---|---|---|---|---|
| 4-Arylideneamino-3-methyl-s-triazole-5-thiones | Formaldehyde, Morpholine | 4-Arylideneamino-3-methyl-1-(N-morpholinomethyl)-s-triazole-5-thiones | Amine Component | rsc.org |
| 4-Amino-3-methyl-s-triazole-5-thiol | Aromatic Aldehydes, Formaldehyde, Morpholine | Schiff's Base followed by Mannich Base formation | Amine Component | rsc.org |
| 5-(Thiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | Formaldehyde, Morpholine | 2-(Morpholinomethyl)-5-(thiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | Amine Component | mdpi.com |
| Imidazopyridines | (Diacetoxyiodo)benzene, Morpholine | 3-Aminomethylated imidazopyridine | Methylene Source | nih.gov |
Cycloaddition Reactions and Formation of Fused Heterocyclic Systems
This compound and its precursors are valuable synthons for constructing more complex, fused heterocyclic systems through cycloaddition and annulation reactions.
Construction of Annulated this compound Architectures
The synthesis of conformationally restricted, bridged bicyclic morpholinethiones represents a key strategy for creating annulated architectures. researchgate.netthieme-connect.com These structures are valuable as precursors for novel heteroaryl-annulated bicyclic morpholine analogues. thieme-connect.com
One synthetic route to (±)-8-Oxa-3-azabicyclo[3.2.1]octan-2-thione starts from a cis-disubstituted tetrahydrofuran, which is prepared with high stereoselectivity via the hydrogenation of a corresponding furan (B31954) derivative. thieme-connect.com Another approach, used to prepare (±)-6-oxa-3-azabicyclo[3.1.1]heptan-2-thione, involves the formation of a key oxetane (B1205548) ring through an intramolecular alkylation reaction. researchgate.net Furthermore, intramolecular 1,3-dipolar cycloaddition reactions of precursors containing both azide (B81097) and alkyne functionalities have been developed to synthesize morpholine-fused 1,2,3-triazoles. rsc.orgacs.org These methods allow for the rapid construction of sophisticated tricyclic cores bearing a morpholine moiety. rsc.org
Table 3: Synthetic Approaches to Annulated Morpholine Architectures
| Target Annulated System | Key Synthetic Step | Starting Materials Example | Reference(s) |
|---|---|---|---|
| (±)-8-Oxa-3-azabicyclo[3.2.1]octan-2-thione | Cyclization from cis-disubstituted tetrahydrofuran | Substituted furan derivative | thieme-connect.com |
| (±)-6-Oxa-3-azabicyclo[3.1.1]heptan-2-thione | Intramolecular alkylation to form oxetane ring | Not specified | researchgate.net |
| Morpholine-fused 1,2,3-triazoles | Intramolecular thermal azide-alkyne cycloaddition | Carbohydrate-derived azide and alkyne | rsc.orgacs.org |
| Morpholines, Thiomorpholines | Annulation from β-heteroatom amino compounds | β-heteroatom amino compound, vinyl sulfonium (B1226848) salt | nih.gov |
Derivatization towards Triazolidinethiones and Related Structures
The morpholine scaffold is closely linked to the synthesis of triazolidinethiones and other triazole derivatives. These reactions often involve cyclization or cycloaddition pathways.
A direct synthetic route involves the cyclization of morpholine-containing precursors. For example, Morpholin-N-aceto semithiocarbazide, prepared from morpholin-N-ethyl acetohydrazide, can be cyclized using sodium hydroxide (B78521) to yield 5-(morpholin-N-methylene)-1H-1,2,4-triazole-3-thiol. uobaghdad.edu.iqresearchgate.net This product exists in tautomeric equilibrium with the corresponding thione form. semanticscholar.org
Furthermore, cycloaddition reactions provide access to morpholine-substituted triazoles. A transition-metal-free [3+2] defluorinative cycloaddition of gem-difluoroalkenes with organic azides using morpholine as the solvent directly constructs fully decorated C-4-morpholine-functionalized 1,2,3-triazoles. nih.govchemicalbook.com Mechanistic studies suggest the reaction proceeds through an addition-elimination intermediate of morpholine and the gem-difluoroalkene prior to the cycloaddition. nih.gov Additionally, morpholine-based ionic liquids have been synthesized and used as catalysts for the preparation of 1,2,4-triazolidine-3-thiones from aldehydes and thiosemicarbazide (B42300), showcasing the utility of the morpholine motif in facilitating such transformations. lidsen.comresearchgate.netlidsen.com
Table 4: Synthesis of Triazolidinethiones and Related Triazoles from Morpholine-based Precursors
| Precursor/Reagent | Reagents/Conditions | Product Structure | Reference(s) |
|---|---|---|---|
| Morpholin-N-aceto semithiocarbazide | 1% NaOH, Ethanol | 5-(Morpholin-N-methylene)-1H-1,2,4-triazole-3-thiol | uobaghdad.edu.iqresearchgate.net |
| gem-Difluoroalkene, Organic azide | Morpholine (solvent), LiHMDS (base) | C-4-Morpholine-substituted 1,2,3-triazole | nih.gov |
| Aldehyde, Thiosemicarbazide | Morpholine-based ionic liquid (catalyst), Ethanol | 1,2,4-Triazolidine-3-thione derivative | lidsen.comresearchgate.net |
Rearrangement Reactions and Fragmentations of this compound Scaffolds
The structural features of this compound, particularly in fused systems, can lead to unique reactivity, including rearrangements and fragmentations. The inherent strain in certain bicyclic or exceptionally twisted this compound structures can predispose them to such transformations.
An example of a highly strained system is a benzofused this compound, which is noted as one of the rare examples of an exceptionally twisted amide, with a twist angle (τ) of 89.0°. nih.gov The significant steric interactions between the thiocarbonyl group and substituents are proposed to contribute to this high degree of twist. nih.gov While specific rearrangement reactions of this particular compound are not detailed, such high-energy conformations are often intermediates or precursors for rearrangement or fragmentation pathways.
More direct evidence of fragmentation is found in related morpholino-substituted heterocycles. For instance, the thermolysis of 5-morpholino-1,2,3,4-thiatriazole (B13737819) results in fragmentation to produce N₂S and a nitrile. uzh.ch This reaction demonstrates a pathway where the morpholine-substituted ring undergoes cleavage under thermal conditions. The mode of decomposition is believed to be influenced by the substituent at the C(5) position of the thiatriazole ring. uzh.ch
Advanced Spectroscopic and Crystallographic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of Morpholine-3-thione and its derivatives. By examining the magnetic properties of atomic nuclei, NMR provides invaluable information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
Proton (¹H) and Carbon-13 (¹³C) NMR Analysis of Chemical Shifts and Coupling Patterns
Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental one-dimensional techniques that offer a window into the molecular framework.
In ¹H NMR spectra of morpholine-containing compounds, the protons of the morpholine (B109124) ring typically appear as multiplets in the range of approximately 2.4 to 4.0 ppm. Specifically, the methylene (B1212753) protons adjacent to the nitrogen atom (N-CH₂) often resonate at a different chemical shift than those adjacent to the oxygen atom (O-CH₂), and their coupling patterns provide information about their neighboring protons. For instance, in some morpholine derivatives, the N-CH₂ protons appear as a triplet around 2.7 ppm, while the O-CH₂ protons also present as a triplet, but further downfield. researchgate.net The exact chemical shifts and splitting patterns are highly sensitive to the substituents on the morpholine ring and the solvent used for analysis. nih.gov
¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. The carbon atoms of the morpholine ring in derivatives typically resonate in the range of 40 to 75 ppm. mdpi.comchemicalbook.com The carbon of the thiocarbonyl group (C=S) is a key diagnostic signal, often appearing significantly downfield, in some cases above 160 ppm. mdpi.com For example, in certain triazole-3-thione derivatives containing a morpholine moiety, the morpholine carbons appear around 50.70 ppm and 71.19 ppm, while the C=S carbon is observed at approximately 169.64 ppm. mdpi.com
Table 1: Representative ¹H and ¹³C NMR Data for Morpholine-Thione Derivatives This table presents a generalized summary of chemical shifts observed in various morpholine-thione derivatives. Actual values can vary based on the specific molecular structure and experimental conditions.
| Atom | NMR Type | Approximate Chemical Shift (ppm) | Typical Multiplicity |
|---|---|---|---|
| Morpholine N-CH₂ | ¹H | 2.4 - 3.2 | Multiplet/Triplet |
| Morpholine O-CH₂ | ¹H | 3.3 - 4.0 | Multiplet/Triplet |
| Morpholine N-C | ¹³C | 40 - 55 | - |
| Morpholine O-C | ¹³C | 65 - 75 | - |
| C=S | ¹³C | > 160 | - |
Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC) in Complex Structure Determination
For more complex molecules or to resolve ambiguities from 1D spectra, two-dimensional (2D) NMR techniques are employed. zu.edu.pk
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within the morpholine ring and any attached side chains. science.govyoutube.com
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This is instrumental in definitively assigning the proton signals to their corresponding carbon atoms in the morpholine ring and the rest of the molecule. science.govresearchgate.net
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC shows correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C couplings). This technique is particularly powerful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule, such as the connection between a substituent and the morpholine ring. science.govyoutube.comresearchgate.net For example, an HMBC experiment could show a correlation between the N-CH₂ protons of the morpholine ring and the C=S carbon, confirming their proximity within the molecular structure.
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of molecules. These methods are highly effective for identifying functional groups present in this compound.
Interpretation of Characteristic Functional Group Frequencies (C=S, C-N, C-O)
The IR and Raman spectra of this compound and its derivatives are characterized by absorption bands corresponding to its key functional groups.
C=S (Thiocarbonyl) Stretch : The C=S stretching vibration is a key diagnostic band for thiones. It typically appears in the region of 1050-1250 cm⁻¹, though its exact position can be influenced by the surrounding molecular structure. researchgate.net In some triazole-3-thione derivatives, this band has been observed around 1321-1338 cm⁻¹. researchgate.net
C-N (Amine) Stretch : The stretching vibrations of the C-N bonds within the morpholine ring are generally found in the 1000-1250 cm⁻¹ region. scielo.org.mx
C-O (Ether) Stretch : The characteristic C-O-C stretching of the ether linkage in the morpholine ring gives rise to a strong absorption band, typically in the 1000-1300 cm⁻¹ range. uc.edu
Table 2: Characteristic Vibrational Frequencies for this compound This table provides typical ranges for the vibrational frequencies of the key functional groups.
| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |
|---|---|---|
| C=S | Stretch | 1050 - 1250 |
| C-N | Stretch | 1000 - 1250 |
| C-O | Stretch | 1000 - 1300 |
Spectroscopic Signatures of Tautomeric Forms
Thiones can exist in equilibrium with their thiol tautomers (a thioenol form). Vibrational spectroscopy can be used to investigate the presence of these different forms. The thione form is characterized by the C=S stretch, while the thiol form would exhibit a weak S-H stretching band around 2550-2600 cm⁻¹ and a C=N stretching vibration. The presence or absence of the S-H band can indicate the predominant tautomer in a given state (solid or in solution). mdpi.com Raman spectroscopy has been used to study the tautomeric equilibrium of similar thione-containing compounds in different environments. researchgate.net
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. ijprs.com
Upon ionization in the mass spectrometer, the this compound molecule will form a molecular ion (M⁺•), the mass-to-charge ratio (m/z) of which confirms the molecular weight of the compound. cdnsciencepub.comscirp.org
The molecular ion then undergoes fragmentation, breaking into smaller, characteristic charged fragments. The pattern of these fragment ions provides a "fingerprint" that can help to confirm the structure. Common fragmentation pathways for morpholine-containing compounds can involve the cleavage of the morpholine ring. scielo.brresearchgate.net For thiones, fragmentation might involve the loss of the sulfur atom or cleavage adjacent to the C=S group. researchgate.net The analysis of these fragmentation patterns, often aided by high-resolution mass spectrometry (HRMS) for precise mass measurements, is crucial for the unambiguous identification of this compound and its derivatives. nuph.edu.uawvu.edu
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
Electronic Absorption (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of ultraviolet or visible light promotes electrons from a ground state to a higher energy excited state. The wavelengths of absorption are characteristic of the types of chemical bonds and functional groups (chromophores) present. shu.ac.uk
In this compound, the primary chromophore responsible for absorption in the near-UV and visible regions is the thiocarbonyl group (C=S). The electronic spectrum is expected to be dominated by two main types of transitions:
n → π* (n-to-pi-star) transition: This involves the excitation of a non-bonding electron (from the lone pair on the sulfur atom) to an anti-bonding π* orbital of the C=S bond. These transitions are typically of lower energy (occur at longer wavelengths) and have low molar absorptivity (ε = 10-100 L mol⁻¹ cm⁻¹). shu.ac.uknih.govacs.org For many thiocarbonyl compounds, the n → π* transition is responsible for their color as it often falls within the visible part of the spectrum. acs.org
π → π* (pi-to-pi-star) transition: This transition involves the promotion of an electron from a bonding π orbital to an anti-bonding π* orbital of the C=S double bond. These transitions are of higher energy (occur at shorter wavelengths) and are significantly more intense (ε = 1,000-10,000 L mol⁻¹ cm⁻¹). shu.ac.ukrsc.org
The polarity of the solvent can affect the positions of these absorption bands. Typically, n → π* transitions undergo a hypsochromic (blue) shift to shorter wavelengths with increasing solvent polarity. shu.ac.uk Conversely, π → π* transitions often experience a bathochromic (red) shift to longer wavelengths. uomustansiriyah.edu.iq
Table 3: Typical Electronic Transitions for Thiocarbonyl (C=S) Chromophores
| Transition Type | Typical Wavelength (λmax) Range | Molar Absorptivity (ε) Range (L mol⁻¹ cm⁻¹) | Associated Orbitals |
|---|---|---|---|
| n → π* | 400 - 600 nm | 10 - 100 | Non-bonding (S) → π* (C=S) |
| π → π* | 250 - 350 nm | 1,000 - 10,000 | π (C=S) → π* (C=S) |
Data compiled from studies on various thiocarbonyl compounds. nih.govacs.orgrsc.orgdoi.org
X-ray Diffraction Crystallography for Solid-State Structural Insights
The six-membered morpholine ring is not planar and typically adopts a stable chair conformation in the solid state to minimize steric and torsional strain. iucr.orgnih.govnih.gov This has been consistently observed across a wide range of morpholine-containing derivatives. iucr.orgresearchgate.netresearchgate.net
The specific geometry of this chair conformation can be quantitatively described by Cremer and Pople puckering parameters, which include the total puckering amplitude (Q) and the spherical polar angles (θ and φ) that define the shape and orientation of the puckering. iucr.orgresearchgate.net For a perfect chair, θ is close to 0° or 180°.
Table 4: Representative Puckering Parameters for Morpholine Rings in Various Crystalline Derivatives This table demonstrates the common chair conformation and its characteristic parameters in related structures.
| Compound | Puckering Amplitude (Q) / Å | θ / ° | φ / ° | Conformation | Reference |
|---|---|---|---|---|---|
| 5-ethyl-4-[(4-morpholinobenzylidene)amino]-2,4-dihydro-3H-1,2,4-triazole-3-thione | 0.545 (3) | 175.1 (3) | 177 (4) | Chair | iucr.org |
| 4-[(morpholin-4-yl)carbothioyl]benzoic acid | - | - | - | Chair | nih.govresearchgate.net |
| 2,4-Diiodo-6-{[4-(morpholin-4-yl)phenyl]iminomethyl}phenol | 0.544 (6) | 170.8 (5) | 180 (4) | Chair | |
| (2E)-1-[4-hydroxy-3-(morpholin-4-ylmethyl)phenyl]... | 0.5776 (18) | 0.00 (19) | 308 (12) | Chair | nih.gov |
| N,N'-(2'-furfurylidene)bis(morpholine) | 0.579 (2) | 3.0 (2) | 354 (4) | Chair | scielo.br |
The way this compound molecules arrange themselves in a crystal is governed by a network of intermolecular interactions. These non-covalent forces dictate the stability and physical properties of the crystalline solid. Given the functional groups present (an N-H proton donor, an ether oxygen, and a C=S thione group), several key interactions are anticipated.
N-H···S Hydrogen Bonding: This is expected to be a dominant interaction, where the amide proton (N-H) acts as a hydrogen-bond donor and the sulfur atom of the thione group on an adjacent molecule acts as the acceptor. acs.org This interaction often leads to the formation of centrosymmetric dimers or infinite chains, creating robust supramolecular architectures. acs.orgiucr.orgnih.gov
C-H···O and C-H···S Interactions: Weaker hydrogen bonds involving carbon-hydrogen donors and either the morpholine ring's oxygen atom or the thione sulfur atom as acceptors are also prevalent. nih.govresearchgate.netnih.gov These interactions play a crucial role in linking the primary hydrogen-bonded motifs into a three-dimensional network. nih.govresearchgate.net
π–π Stacking: If aromatic derivatives of this compound are considered, π–π stacking interactions between the aromatic rings can further stabilize the crystal packing. researchgate.net
The collective effect of these interactions results in a highly organized and stable crystal lattice.
Table 5: Common Intermolecular Interactions Observed in the Crystal Structures of Morpholine and Thione Derivatives
| Interaction Type | Donor | Acceptor | Typical Distance Range (Å) | Significance | References |
|---|---|---|---|---|---|
| Hydrogen Bond | N-H | S=C | 3.30 - 3.45 | Primary structural motif (dimers, chains) | acs.orgiucr.orgnih.gov |
| Hydrogen Bond | O-H | S=C | ~3.24 | Supramolecular layer formation | iucr.org |
| Weak Hydrogen Bond | C-H | O (ether) | 3.0 - 3.9 | Linking layers, 3D network formation | nih.govnih.gov |
| Weak Hydrogen Bond | C-H | S=C | ~3.34 | Contributes to packing stability | iucr.orgnih.gov |
| π-π Stacking | Aromatic Ring | Aromatic Ring | 3.6 - 4.1 | Stabilizes packing in aromatic derivatives | researchgate.net |
Supramolecular Features and Hydrogen Bonding Networks
The supramolecular assembly of this compound derivatives in the solid state is dictated by a combination of hydrogen bonding and other intermolecular forces. The core structure contains a hydrogen bond donor (the N-H group) and a prominent hydrogen bond acceptor (the thiocarbonyl S atom), which are key to forming predictable networks.
In the crystal lattice, molecules of this compound and its analogues often organize into chains or dimers through intermolecular N-H···S hydrogen bonds. The geometry of the morpholine ring and the steric bulk of substituents can influence the packing arrangement and the strength of these interactions. For instance, studies on a benzofused this compound system have highlighted the significant role of steric interactions between the thiocarbonyl group and substituents in influencing molecular conformation, which in turn affects the crystal packing. nih.gov
While detailed crystallographic studies on the unsubstituted this compound are not widely available, data for substituted derivatives can be found in patent literature. For example, a crystalline form of a specific this compound derivative has been characterized by its distinct powder X-ray diffraction (PXRD) pattern, indicating a well-ordered three-dimensional structure. google.com The presence of halogen atoms in various substituted derivatives, such as cis/trans-rac-5-(5-bromo-2,4-difluoro-phenyl)-fluoro-5-methyl-morpholine-3-thione, introduces the possibility of halogen bonding as an additional directional force in the supramolecular assembly, complementing the primary hydrogen bonding networks. google.com
The table below summarizes the key intermolecular interactions that can be expected in the crystal structures of this compound derivatives based on their functional groups.
| Interaction Type | Donor/Acceptor Groups | Potential Impact on Supramolecular Structure |
| Hydrogen Bonding | Donor: N-H Acceptor: C=S | Formation of one-dimensional chains or dimeric motifs. |
| Halogen Bonding | Donor: C-X (X=Br, F) Acceptor: C=S, O | Directional interactions that guide crystal packing. |
| Steric Interactions | Bulky Substituents | Influence on molecular conformation and packing efficiency. nih.gov |
Chiroptical Spectroscopic Methods (e.g., CD, ORD) for Stereochemical Assignment
Many biologically relevant derivatives of this compound are chiral, possessing one or more stereocenters. The determination of the absolute stereochemistry of these molecules is critical, as different enantiomers or diastereomers often exhibit vastly different pharmacological activities. Chiroptical spectroscopic methods are indispensable tools for this purpose.
Vibrational Circular Dichroism (VCD) has been explicitly used to determine the absolute stereochemistry of chiral precursors for this compound derivatives, particularly in the context of developing β-secretase 1 (BACE1) inhibitors. acs.org For instance, after separating racemic amino alcohol precursors via chiral chromatography, VCD analysis provided the definitive assignment of the (R) and (S) configurations. acs.org This stereochemical information was crucial for the subsequent synthesis of stereochemically pure morpholine-3-thiones and their corresponding amidine derivatives. acs.org
Patent literature frequently describes the synthesis of this compound derivatives as racemic mixtures and acknowledges the importance of their separation into pure enantiomers. google.comgoogle.com These documents specify that the determination of absolute stereochemistry can be achieved through methods such as VCD or single-crystal X-ray crystallography. google.com The application of these techniques is essential for establishing clear structure-activity relationships (SAR), as demonstrated in studies where diastereomers of a fluorinated this compound analogue showed significantly different inhibitory activities against their biological target. acs.org
The following table highlights examples of chiral this compound derivatives and the analytical methods used to confirm their stereochemistry.
| Compound Type/Precursor | Analytical Method | Purpose | Reference |
| Chiral amino alcohol precursors to morpholine-3-thiones | Vibrational Circular Dichroism (VCD) | Determination of absolute stereochemistry after chiral SFC separation. | acs.org |
| Racemic this compound derivatives | X-ray Crystallography or VCD | Assignment of absolute configuration to separated enantiomers. | google.com |
| Enantiomers and diastereomers of substituted morpholine-3-thiones | Not specified, but implied | Separation and characterization of stereoisomers for biological evaluation. | google.com |
Theoretical and Computational Chemistry of Morpholine 3 Thione
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))
Density Functional Theory (DFT) has emerged as a principal tool for investigating the properties of morpholine-containing compounds. researchgate.netnih.govdergipark.org.trpnrjournal.com These computational methods allow for the detailed analysis of molecular structure, vibrational frequencies, and electronic characteristics. nih.gov
Electronic Structure Characterization and Bonding Analysis
Quantum chemical calculations, particularly using DFT methods like B3LYP with various basis sets, are employed to determine the optimized molecular geometry, including bond lengths and angles, of morpholine (B109124) derivatives. dergipark.org.trpnrjournal.com Natural Bond Orbital (NBO) analysis is a key technique used to investigate hybridization, covalent effects, and charge delocalization within the molecule. pnrjournal.com This analysis provides information on hyperconjugative interactions and the electronic structure. pnrjournal.com
| Parameter | Description | Typical Computational Method | Significance |
|---|---|---|---|
| Optimized Geometry | Calculation of the most stable arrangement of atoms (bond lengths, bond angles). | DFT (e.g., B3LYP/6-311++G(d,p)) | Provides the foundational structure for all other calculations. |
| NBO Analysis | Analyzes charge distribution, hybridization, and intramolecular interactions. | NBO code within Gaussian | Reveals details of bonding and electron delocalization. scirp.org |
| Frontier Molecular Orbitals (HOMO/LUMO) | Identifies the highest energy occupied and lowest energy unoccupied orbitals. | DFT | Key to understanding chemical reactivity and electronic transitions. bas.bg |
| Molecular Electrostatic Potential (MEP) | Maps the electrostatic potential on the electron density surface. | DFT | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions. bas.bg |
Reactivity Predictions and Electrophilic/Nucleophilic Sites
Computational methods are invaluable for predicting the reactivity of molecules by identifying their most probable sites for electrophilic and nucleophilic attack. shd-pub.org.rs The Fukui function and molecular electrostatic potential (MEP) maps are commonly used descriptors for this purpose. pnrjournal.combas.bg The MEP map visually indicates the electron-rich areas (negative potential, prone to electrophilic attack) and electron-poor areas (positive potential, prone to nucleophilic attack). bas.bg
For heterocyclic compounds containing a thione group, the sulfur atom is often a primary nucleophilic center due to its lone pairs of electrons. bas.bg Conversely, electrophilic sites are typically located on carbon atoms adjacent to electron-withdrawing groups. shd-pub.org.rs In related systems, local reactivity indices derived from Parr functions can quantify the electrophilicity and nucleophilicity of specific atoms within the molecule, offering a more detailed prediction of regioselectivity in reactions. shd-pub.org.rs
| Reactivity Descriptor | Description | Application to Morpholine-3-thione | Reference |
|---|---|---|---|
| Fukui Function | A local density functional descriptor that models chemical reactivity and site selectivity. | Identifies specific atoms most susceptible to nucleophilic, electrophilic, or radical attack. | pnrjournal.com |
| Molecular Electrostatic Potential (MEP) | Visualizes the electrostatic potential on the molecular surface. | Red regions indicate high electron density (nucleophilic sites), while blue regions indicate low electron density (electrophilic sites). | bas.bg |
| Local Electrophilicity/Nucleophilicity (ωk, Nk) | Calculated indices that quantify the electrophilic and nucleophilic character of individual atomic sites. | Predicts the most likely points of interaction in polar reactions. | shd-pub.org.rs |
Conformational Analysis and Potential Energy Surfaces
The flexibility of the morpholine ring necessitates a thorough conformational analysis to understand its energetic landscape and the dynamics of its structural transformations.
Determination of Stable Conformers and Energetic Landscapes
The morpholine ring typically adopts a chair conformation. researchgate.netresearchgate.net However, depending on substituents and the medium, other conformations like the skew-boat may become relevant. researchgate.net Computational studies, often employing DFT, can calculate the relative energies of different conformers to identify the most stable structures. researchgate.netresearchgate.net For the parent morpholine molecule, the chair conformer is significantly lower in energy than the skew-boat conformer. researchgate.net The potential energy surface (PES) maps the energy of the molecule as a function of its geometry, providing a comprehensive view of the stable conformers and the energy barriers between them. arxiv.orgrsc.orgresearchgate.net
| Conformer | Relative Energy (Typical) | Key Feature | Computational Method |
|---|---|---|---|
| Chair | Lowest | Most stable conformation for the morpholine ring. | DFT, Ab initio |
| Skew-Boat | Higher | A less stable, twisted conformation. | DFT, Ab initio |
Ring Inversion Dynamics of the Morpholine Core
The morpholine ring can undergo a ring-inversion process, transitioning between two chair conformations. This dynamic process involves passing through higher-energy transition states, such as the boat or twist-boat conformations. researchgate.net The energy barriers for these inversions can be calculated using computational methods, providing insight into the flexibility of the ring system at different temperatures. For unsubstituted morpholine, the energy barrier between the anti and eclipsed conformations is not high, allowing for constant rotation at room temperature. libretexts.org
Tautomeric Equilibrium Modeling (Thiol-Thione)
This compound can exist in equilibrium with its tautomeric form, 5,6-dihydro-4H-1,4-thiazin-3-ol (the thiol form). The position of this equilibrium is influenced by factors such as the solvent and the physical state (solid or solution). orientjchem.org
Computational chemistry plays a crucial role in modeling this tautomeric equilibrium. researchgate.net By calculating the total energies of both the thione and thiol tautomers in the gas phase and in different solvents (using solvation models), it is possible to predict which form is more stable under specific conditions. researchgate.netorientjchem.org Experimental techniques like NMR and IR spectroscopy are often used in conjunction with these calculations to confirm the predominant tautomer. orientjchem.org Studies on related heterocyclic thiones have shown that the thione form often predominates in the solid state, while an equilibrium between both forms can exist in solution. orientjchem.orgresearchgate.net The relative stability is determined by a combination of intramolecular factors and intermolecular interactions, such as hydrogen bonding, which may favor one tautomer over the other. iucr.org
| Tautomer | Structure | Predominant State | Supporting Evidence |
|---|---|---|---|
| This compound (Thione) | Contains a C=S (thiocarbonyl) group. | Often favored in the solid state. orientjchem.orgacs.org | IR and NMR spectroscopy, DFT energy calculations. orientjchem.org |
| 5,6-Dihydro-4H-1,4-thiazin-3-ol (Thiol) | Contains a C-SH (sulfhydryl) group. | Can be present in equilibrium in solution. orientjchem.orgacs.org | NMR spectroscopy, DFT energy calculations with solvent models. orientjchem.org |
Energetic Comparison of Tautomeric Forms
The energetic landscape of this compound's tautomers would be investigated using quantum mechanical methods such as Density Functional Theory (DFT) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2). Calculations would determine the electronic energy and Gibbs free energy of each tautomer in the gas phase. For similar thioamide and thione-containing heterocyclic systems, the thione form is often found to be the more stable tautomer in the gas phase and in the solid state. iucr.orgresearchgate.netscispace.comsemanticscholar.org The preference is typically attributed to the greater strength of the C=O double bond compared to the C=S double bond and the larger resonance energy in the thione form. kuleuven.be
A hypothetical energetic comparison is presented below, illustrating the kind of data a computational study would yield.
| Tautomer | Computational Method | Basis Set | Relative Energy (Gas Phase, kJ/mol) |
| Thione | B3LYP | 6-311++G(d,p) | 0.0 (Reference) |
| Thiol | B3LYP | 6-311++G(d,p) | + Value |
| Thione | MP2 | 6-311++G(d,p) | 0.0 (Reference) |
| Thiol | MP2 | 6-311++G(d,p) | + Value |
| Note: Values are hypothetical and represent the expected outcome where the thione form is more stable. |
Influence of Solvation on Tautomeric Preferences
The solvent environment can significantly influence the equilibrium between tautomers. nih.gov Computational models, such as the Polarizable Continuum Model (PCM), are used to simulate the effects of different solvents on the relative stability of the thione and thiol forms. nih.govmdpi.comresearchgate.net Additionally, explicit solvent models, where individual solvent molecules are included in the calculation, can be used to study specific solute-solvent interactions, such as hydrogen bonding. kuleuven.benih.gov For thione-thiol equilibria, polar, protic solvents are expected to stabilize the thione form through strong hydrogen bonds to the C=S group and the N-H proton. kuleuven.be
Intermolecular Interactions and Supramolecular Assembly Prediction
Computational methods can predict how this compound molecules interact with each other to form larger assemblies, a process crucial for understanding its solid-state structure and material properties. acs.org
Hydrogen Bonding Propensities and Networks
This compound possesses both hydrogen bond donors (the N-H group) and acceptors (the thione sulfur and the morpholine oxygen). Computational studies on related molecules show that N—H⋯S hydrogen bonds are a predominant feature, often leading to the formation of centrosymmetric dimers with an R²₂(8) graph set motif in the solid state. iucr.orgmdpi.comnih.govresearchgate.net The morpholine oxygen can also act as a hydrogen bond acceptor. Theoretical calculations would optimize the geometry of these hydrogen-bonded dimers and networks to determine their interaction energies and geometric parameters.
| Hydrogen Bond | Donor | Acceptor | Predicted Distance (Å) | Predicted Angle (°) |
| N—H⋯S | N-H | C=S | Value | Value |
| N—H⋯O | N-H | Morpholine-O | Value | Value |
| Note: This table illustrates the parameters that would be calculated in a specific computational study. |
Reaction Mechanism Elucidation Through Computational Pathways
Computational chemistry is a powerful tool for mapping the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction mechanisms.
Transition State Analysis for Key Transformations
For any proposed chemical transformation of this compound, such as alkylation, oxidation, or rearrangement, computational methods can identify the transition state (TS) structures. frontiersin.orgmsuniv.ac.in A transition state represents the highest energy point along the reaction coordinate. dalalinstitute.com By calculating the activation energy (the energy difference between the reactants and the transition state), chemists can predict the feasibility and rate of a reaction. nih.gov For example, in a proton transfer reaction leading to the thiol tautomer, a four-membered ring transition state would be located and its energy calculated. Intrinsic Reaction Coordinate (IRC) calculations would then be performed to confirm that the identified transition state correctly connects the reactant and product. researchgate.net
Computational Support for Experimental Observations
Computational chemistry serves as a powerful tool to complement and validate experimental findings. For a molecule like this compound, Density Functional Theory (DFT) is a common and effective method for predicting a variety of properties that can be directly compared with experimental spectra and structural data.
Quantum chemical calculations, particularly using DFT methods like B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), are used to determine the optimized molecular geometry, including bond lengths and angles. researchgate.netresearchgate.net These calculations can predict whether the morpholine ring adopts a chair, boat, or twist-boat conformation, which is a fundamental aspect of its structure. For instance, in related morpholine derivatives, the ring typically adopts a chair conformation. acs.org
Furthermore, these computational models are invaluable for interpreting spectroscopic data. The vibrational frequencies can be calculated and compared with experimental Infrared (IR) and Raman spectra to assign specific absorption bands to molecular motions. researchgate.net Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be computed using methods like the Gauge-Including Atomic Orbital (GIAO) method, providing theoretical values that aid in the assignment of experimental NMR signals. researchgate.netresearchgate.net Electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), can also be calculated to understand the molecule's reactivity and electronic transitions, which correspond to UV-Vis absorption spectra. espublisher.com
To illustrate the comparative power of these computational methods, the following table presents calculated data for the parent six-membered rings, morpholine and thiomorpholine (B91149), which differ by the same O/S heteroatom substitution as 3-morpholinone and this compound.
Table 1: Comparison of Calculated Properties for Morpholine and Thiomorpholine
| Property | Morpholine | Thiomorpholine | Method |
|---|---|---|---|
| Gas-Phase Enthalpy of Formation (kJ/mol) | -185.2 ± 3.4 | 33.6 ± 2.4 | G3(MP2)//B3LYP acs.org |
| Dipole Moment (Debye) | 1.87 | 2.01 | G3(MP2)//B3LYP acs.org |
| Ionization Enthalpy (kJ/mol) | 851.9 | 827.0 | G3(MP2)//B3LYP acs.org |
This comparative data demonstrates the predictable electronic and energetic shifts that occur when an oxygen atom is replaced by a sulfur atom in the heterocyclic ring, a trend that would be expected to hold for the transition from 3-morpholinone to this compound.
Thermochemical Investigations (e.g., Enthalpies of Formation)
High-accuracy composite methods like the Gaussian-n (e.g., G3) theories are frequently used to calculate gas-phase enthalpies of formation. acs.org These methods involve a series of calculations at different levels of theory and with different basis sets to approximate a high-level, accurate energy. The G3(MP2)//B3LYP method, for example, has been successfully used to determine the enthalpies of formation for morpholine and its derivatives with good agreement with experimental values. researchgate.netacs.org
The calculation often employs isodesmic reactions. These are hypothetical reactions where the number and types of chemical bonds are conserved on both the reactant and product sides. This approach allows for significant cancellation of errors in the quantum chemical calculations, leading to more accurate predictions of the enthalpy of formation for the target molecule. For instance, the enthalpy of formation of this compound could be calculated using a reaction involving known thermochemical data for morpholine, thiomorpholine, and 3-morpholinone.
The standard enthalpy of formation is a key descriptor of molecular stability. A more negative value generally indicates greater thermodynamic stability. Based on joint experimental and computational studies on morpholine and thiomorpholine, a significant difference in their enthalpies of formation is observed, highlighting the energetic consequence of replacing the ring oxygen with sulfur. acs.org
Table 2: Experimental and Calculated Gas-Phase Standard Molar Enthalpies of Formation (ΔfHm°) at 298.15 K
| Compound | Experimental ΔfHm° (g) (kJ·mol⁻¹) | Calculated ΔfHm° (g) (kJ·mol⁻¹) |
|---|---|---|
| Morpholine | -185.2 ± 3.4 acs.org | -188.8 acs.org |
| Thiomorpholine | 33.6 ± 2.4 acs.org | 34.0 acs.org |
The data clearly shows that thiomorpholine is significantly less stable (more positive enthalpy of formation) than morpholine. A similar trend would be anticipated for this compound relative to its oxygen-containing counterpart, 3-morpholinone. This difference is primarily attributed to the lower bond energy of C-S versus C-O bonds and the larger size of the sulfur atom, which can introduce changes in ring strain and conformation.
Coordination Chemistry of Morpholine 3 Thione As a Ligand
Ligand Design Principles and Coordination Motifs
The coordination behavior of Morpholine-3-thione is governed by the presence of its soft sulfur donor and hard nitrogen and oxygen donor atoms. This ambidentate nature allows for a variety of coordination modes, which are influenced by the nature of the metal ion, the reaction conditions, and the presence of other ligands.
A predominant coordination motif for ligands containing a thioamide functional group within a heterocyclic structure is chelation involving the sulfur and a heteroatom from the ring. In the case of this compound and related compounds, chelation commonly occurs through the exocyclic sulfur atom and the endocyclic nitrogen atom. This forms a stable five-membered chelate ring with the metal center. researchgate.netmdpi.com The formation of such complexes is often confirmed by spectroscopic methods. For instance, in the infrared (IR) spectra of these complexes, a shift in the ν(C=N) stretching frequency and the disappearance of the ν(NH) vibration upon deprotonation indicate the involvement of the nitrogen atom in coordination. mdpi.com The participation of the sulfur atom is also confirmed by shifts in the thioamide bands. researchgate.net
This bidentate S,N-coordination is a common feature in the chemistry of heterocyclic thiones with various transition metals. researchgate.netmdpi.com The stability of the resulting metallacycle is a driving force for this coordination mode.
This compound can exist in tautomeric thione and thiol forms. This allows it to coordinate to metal ions in two primary modes: as a neutral thione ligand or as an anionic thiolate ligand after deprotonation.
Thione Coordination: In this mode, the ligand coordinates as a neutral molecule through the sulfur atom of the C=S group. This is common in complexes formed under neutral or acidic conditions. The interaction is primarily a dative σ-bond from the sulfur lone pair to the metal. cdnsciencepub.com This mode is often observed with "soft" metal ions that have a high affinity for sulfur. Spectroscopic evidence for thione coordination includes the persistence of the ν(N-H) band and shifts in the ν(C=S) band in the IR spectrum. cdnsciencepub.com
Thiolate Coordination: In the presence of a base, the proton on the nitrogen atom adjacent to the thiocarbonyl group can be removed, resulting in an anionic thiolate ligand. cdnsciencepub.com This deprotonated ligand then coordinates to the metal ion through the negatively charged sulfur atom, forming a strong M-S bond. This mode is characterized in IR spectroscopy by the disappearance of the ν(N-H) stretching vibration and the appearance of new bands corresponding to the ν(C=N) bond, indicating a change in the electronic structure of the ligand. mdpi.com X-ray crystallographic studies confirm this mode by showing a C-S bond length that is intermediate between a single and double bond, and a shorter C-N bond. nih.gov
The preference for one coordination mode over the other is influenced by factors such as the pH of the reaction medium and the hardness or softness of the metal ion according to Pearson's Hard and Soft Acids and Bases (HSAB) theory.
Chelation via Sulfur and Nitrogen Donor Atoms
Synthesis and Characterization of Metal Complexes
Complexes of this compound and analogous ligands are typically synthesized by reacting the ligand with a metal salt in an appropriate solvent, such as ethanol (B145695). mdpi.com The resulting complexes are often colored solids and can be characterized by a range of analytical and spectroscopic techniques.
A wide array of transition metal complexes with ligands structurally similar to this compound have been synthesized and studied. These studies reveal that the ligand can act as either a neutral monodentate or a bidentate chelating agent. For example, complexes of thiomorpholin-3-one (B1266464) and thiazolidine-2-thione have been reported with metals such as Co(II), Ni(II), Zn(II), and Cd(II). rsc.org In many of these complexes, the ligand coordinates through the sulfur atom. rsc.org However, coordination through the nitrogen or oxygen atom has also been observed, depending on the metal. rsc.orgcdnsciencepub.com
The characterization of these complexes relies on several methods:
Elemental Analysis: Confirms the stoichiometric formula of the complex.
Infrared (IR) Spectroscopy: Identifies the donor atoms by observing shifts in the vibrational frequencies of functional groups (e.g., C=S, N-H, C-O) upon coordination. mdpi.com
UV-Visible Spectroscopy: Provides information about the electronic transitions within the complex and helps to deduce the coordination geometry around the metal ion. rsc.org
Magnetic Susceptibility Measurements: Determines the number of unpaired electrons in the metal center, which aids in assigning the geometry of the complex. rsc.org
Molar Conductivity Measurements: Indicates whether the anions are coordinated to the metal or exist as free ions in solution. rsc.org
The table below summarizes some representative transition metal complexes formed with ligands analogous to this compound.
The coordination chemistry of this compound with main group metals is less extensively documented than that with transition metals. However, studies on analogous cyclic thiones provide insight into potential interactions. For instance, complexes of thiomorpholin-3-one and thiazolidine-2-thione have been prepared with Group 12 metals like zinc(II), cadmium(II), and mercury(II). rsc.org
In these complexes, the coordination mode is highly dependent on the metal ion. For example, with thiazolidine-2-thione, Zn(II) and Cd(II) complexes are reported to be N-bonded. rsc.orgniscpr.res.in Conversely, with thiomorpholin-3-one, zinc and cadmium complexes are O-bonded, while the mercury complex is S-bonded, reflecting the strong affinity of the soft Hg(II) ion for the soft sulfur donor. rsc.org These findings suggest that this compound could coordinate to main group metals through its nitrogen, oxygen, or sulfur atoms, depending on the specific metal's properties.
Complexes with Transition Metals (e.g., Cu, Ni, Fe, Co, Zn, Cd, Ru, Pd)
Structural Elucidation of Metal Complexes (e.g., X-ray Crystallography)
Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional structure of metal complexes. It provides detailed information on bond lengths, bond angles, coordination geometry, and intermolecular interactions. While crystal structures specifically for this compound complexes are not widely reported in the reviewed literature, data from closely related structures, such as derivatives of thiazolidine-2-thione or other morpholine-containing thiones, offer valuable structural paradigms.
For example, the crystal structure of a copper complex with a morpholine-substituted thiosemicarbazone shows the ligand coordinating in its deprotonated, thiolate form. nih.gov The structure reveals a tridentate coordination through the pyridine (B92270) nitrogen, hydrazinic nitrogen, and the thiolato sulfur atom. nih.gov In another example, the crystal structure of 3-(morpholin-4-ylmethyl)-1,3-benzothiazole-2-thione shows the morpholine (B109124) ring in a chair conformation. researchgate.net
Structural studies on various metal-thione complexes have established typical bond lengths and geometries. For instance, metal-sulfur (M-S) bond lengths can confirm the thione versus thiolate coordination mode.
The table below presents structural data for selected metal complexes with related heterocyclic thione ligands.
Information Not Available for this compound Complexes
Following a comprehensive search for scientific literature, specific data regarding the electronic, magnetic, and electrochemical properties of metal complexes derived from the ligand This compound could not be located. The search results did not yield studies focused on the coordination chemistry of this particular compound.
Consequently, the sections on the "Electronic and Magnetic Properties of this compound Metal Complexes" and the "Electrochemical Behavior of this compound Complexes" cannot be provided at this time due to the absence of published research on this specific topic.
It is important to note that while research exists for related compounds containing a morpholine ring and a thione or thiourea (B124793) group (such as N-acylthioureas or thiosemicarbazones with a morpholine substituent), this information falls outside the strict scope of this article, which is focused solely on this compound.
Catalytic Applications of Morpholine 3 Thione and Its Analogues
Morpholine-3-thione as an Organocatalyst (e.g., Hydrogen Bond Donor Catalysis)
Organocatalysis, which utilizes small organic molecules as catalysts, has become a major pillar of chemical synthesis. A key strategy within this field is hydrogen bond donor catalysis, where a catalyst activates an electrophile by forming non-covalent hydrogen bonds, thereby lowering the energy of the reaction's transition state. While direct studies on this compound as a hydrogen bond donor catalyst are limited, its structural analogues, particularly cyclic thiones and thioureas, have been extensively investigated and demonstrate the principle effectively.
Thiourea (B124793) derivatives are recognized as privileged scaffolds in hydrogen bond catalysis. Bifunctional amine-thioureas, which incorporate multiple hydrogen-bonding donors, are designed for synergistic activation strategies and have been successfully applied in a variety of asymmetric C–C, C–N, and C–S bond-forming reactions. rsc.org The two N-H protons of the thiourea moiety can form a bidentate hydrogen bond with electrophiles containing groups like nitro or carbonyl, enhancing their reactivity toward nucleophiles. Similarly, squaramide derivatives, which also feature two N-H groups, are excellent hydrogen bond donor catalysts for conjugate addition reactions. nih.gov
More direct analogues, such as imidazolidine-4-thiones (ITOs), have been explored as organocatalysts in reactions like the α-alkylation of aldehydes. uni-muenchen.deuni-muenchen.de In these catalytic cycles, the secondary amine of the heterocyclic catalyst reacts with an aldehyde to form a nucleophilic enamine intermediate. nih.govrsc.orgresearchgate.net The thione group can influence the catalyst's electronic properties and stability. Kinetic studies have shown that enamines derived from these cyclic thione catalysts can be highly nucleophilic, enabling efficient C-C bond formation. nih.govrsc.org This mode of enamine activation, facilitated by cyclic secondary amines, is a cornerstone of modern organocatalysis. nih.gov The catalytic potential of these systems highlights how the this compound scaffold could similarly operate through enamine activation, with the thione group playing a crucial role in modulating reactivity and stability.
Metal Complexes of this compound Derivatives in Catalysis
The nitrogen and sulfur atoms within the this compound structure are effective donor sites for coordinating with transition metals. This allows derivatives of this compound to act as ligands, forming stable metal complexes that can catalyze a wide array of important organic transformations.
Transition metal-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds. The performance of these catalysts is highly dependent on the nature of the ligands coordinated to the metal center. Analogues of this compound, such as thiosemicarbazones and heterocyclic thiones, have been shown to form highly effective palladium complexes for various cross-coupling reactions. mdpi.comeie.gr These ligands typically bind to the metal in a bidentate fashion through their sulfur and nitrogen atoms. nih.gov
For instance, palladium complexes derived from 4-amino-3-pentadecyl-3H-1,2,4-triazole-3-thiones have demonstrated catalytic activity in Mizoroki-Heck and Tsuji-Trost reactions. thieme-connect.de Similarly, palladium(II) complexes bearing thiosemicarbazone ligands have been successfully employed as catalysts for Suzuki-Miyaura, Mizoroki-Heck, and Sonogashira cross-coupling reactions. mdpi.com These phosphane-free systems are of particular interest due to the reduced cost and potential for simplified product purification. The table below summarizes the application of such analogue complexes in various cross-coupling reactions.
| Cross-Coupling Reaction | Ligand Type (Analogue) | Metal Center | Key Features | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | Thiosemicarbazone | Palladium(II) | Coupling of aryl halides with phenylboronic acids. | mdpi.com |
| Mizoroki-Heck | Thiosemicarbazone | Palladium(II) | Reaction of aryl bromides with acrylates or styrene. | mdpi.com |
| Sonogashira | Thiosemicarbazone | Palladium(II) | Copper-free coupling of aryl halides with phenylacetylene. | mdpi.com |
| Mizoroki-Heck / Tsuji-Trost | Triazole-thione | Palladium(II) | Provided very high chemical yields in test reactions. | thieme-connect.de |
These examples strongly suggest that metal complexes of this compound derivatives could serve as robust and efficient catalysts for a wide range of cross-coupling reactions.
Metal complexes derived from morpholine (B109124) analogues are also effective catalysts for oxidation and reduction reactions. A notable example is the use of a morpholine-modified palladium catalyst supported on γ-Al2O3 for the selective hydrogenation (reduction) of p-chloronitrobenzene to p-chloroaniline. mdpi.com In this system, the morpholine molecule, bound to a polymer layer on the support, acts as an immobilized inhibitor that prevents the undesired dechlorination of the product. This leads to exceptional selectivity for the desired p-chloroaniline. mdpi.com The catalyst demonstrates high activity, achieving nearly 100% conversion and over 99% selectivity under optimized conditions. mdpi.com
| Morpholine Concentration (g/L) | p-CNB Conversion (%) | p-CAN Selectivity (%) |
|---|---|---|
| 0 | 100 | 47.09 |
| 10 | 100 | 99.11 |
| 50 | 100 | 99.35 |
| 100 | 99.85 | 99.51 |
| 200 | 75.12 | 99.23 |
Reaction Conditions: 1 g catalyst, 1 g p-CNB in 50 mL ethanol (B145695), 80 °C, 2 MPa H₂, 4 h.
Beyond selective hydrogenation, transition metal complexes are broadly applicable to redox reactions. For example, palladium nanoparticles immobilized on functionalized supports have been developed for the aerobic oxidation of alcohols to aldehydes and ketones. Furthermore, the field of visible-light photoredox catalysis often employs transition metal complexes that can engage in single-electron transfer processes upon photoexcitation, enabling a vast range of redox transformations. nih.gov Given the ability of thione and amine functionalities to stabilize various oxidation states of metals, this compound-metal complexes represent a promising area for the development of novel redox catalysts.
The synthesis of heterocyclic compounds is a cornerstone of medicinal and materials chemistry. Morpholine derivatives have emerged as effective catalysts in this domain, particularly in their formulation as ionic liquids (ILs). A notable application is the use of a morpholine-based ionic liquid, [NBMMorph]⁺Br⁻, as an efficient and recyclable catalyst for the synthesis of 1,2,4-triazolidine-3-thiones. lidsen.comresearchgate.net This reaction proceeds at room temperature through the condensation of various substituted aldehydes with thiosemicarbazide (B42300). The acidic nature of the ionic liquid is proposed to activate the aldehyde's carbonyl group, facilitating the initial nucleophilic attack by thiosemicarbazide and subsequent cyclization. lidsen.comresearchgate.net This method provides high yields of the desired heterocyclic products with short reaction times.
| Entry | Aldehyde | Time (min) | Yield (%) |
|---|---|---|---|
| 1 | Benzaldehyde | 20 | 91 |
| 2 | 4-Chlorobenzaldehyde | 15 | 95 |
| 3 | 4-Nitrobenzaldehyde | 15 | 98 |
| 4 | 4-Hydroxybenzaldehyde | 25 | 89 |
| 5 | Anisaldehyde | 20 | 94 |
| 6 | 4-(Dimethylamino)benzaldehyde | 25 | 90 |
| 7 | Cinnamaldehyde | 30 | 85 |
The success of morpholine-based ionic liquids in promoting heterocycle formation underscores the potential of catalysts derived from the morpholine scaffold. The ability to tune the properties of the catalyst, such as acidity and solubility, by modifying the morpholine structure provides a versatile platform for synthesizing diverse and complex heterocyclic systems.
Application in Oxidation/Reduction Processes
Recyclability and Green Aspects of this compound Catalytic Systems
A critical aspect of modern catalyst development is sustainability, which emphasizes the use of non-toxic, reusable materials and environmentally benign processes. Catalytic systems based on morpholine derivatives have shown significant promise in meeting these "green chemistry" objectives.
A prime example is the use of morpholine-based ionic liquids for synthesizing heterocyles. lidsen.comresearchgate.net Ionic liquids are considered green solvents due to their low vapor pressure, high thermal stability, and potential for reuse. In the synthesis of 1,2,4-triazolidine-3-thiones, the [NBMMorph]⁺Br⁻ catalyst is homogeneous during the reaction but can be easily separated from the product by simple filtration and reused for subsequent batches with minimal loss of activity. lidsen.comresearchgate.net This simplifies the workup procedure and reduces chemical waste.
Similarly, heterogeneous catalysts incorporating morpholine derivatives offer excellent recyclability. The morpholine-modified Pd/γ-Al2O3@ASMA pellet catalyst used for p-chloronitrobenzene hydrogenation was successfully recycled and reused ten times without any significant loss in its high conversion activity and selectivity. mdpi.com Another system, where 4-(2-Aminoethyl)-morpholine was supported on nano-silica, also demonstrated good reusability over several cycles. researchgate.net The ability to recycle these catalysts is economically and environmentally advantageous. General strategies for enhancing catalyst recyclability, such as using polyethylene (B3416737) glycol (PEG) as a reusable solvent medium, have also been successfully applied in reactions involving morpholine. rsc.org
| Catalytic System | Reaction | Number of Cycles | Outcome | Reference |
|---|---|---|---|---|
| [NBMMorph]⁺Br⁻ (Ionic Liquid) | Synthesis of triazolidinethiones | 5 | Yields remained high (e.g., 98% to 92% for 4-nitrobenzaldehyde). | lidsen.com |
| Modified Pd/γ-Al₂O₃@ASMA | Hydrogenation of p-CNB | 10 | Conversion remained near 100%; selectivity remained >99%. | mdpi.com |
| Nano-silica/4-(2-Aminoethyl)-morpholine | Synthesis of polyhydroquinolines | 5 | Showed good reusability with a slight decrease in yield. | researchgate.net |
| CuI in PEG | Synthesis of propargylamines | 5 | Consistent results with no additional copper salt needed. | rsc.org |
Functionalized Derivatives of Morpholine 3 Thione and Their Chemical Applications
Design and Synthetic Strategies for Diverse Derivatives
The design of novel morpholine-3-thione derivatives would likely be driven by the desire to explore new chemical space for applications in medicinal chemistry and materials science. Synthetic strategies would focus on introducing a variety of substituents at different positions of the this compound core.
The introduction of aromatic and heteroaromatic moieties onto a heterocyclic scaffold is a common strategy in drug discovery to modulate biological activity. For this compound, this could be envisioned through several synthetic routes, although specific examples are not prevalent in the literature.
One potential approach involves the N-arylation of a pre-formed this compound ring. This would likely involve transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, which is widely used for the formation of C-N bonds.
Alternatively, the synthesis could proceed by constructing the this compound ring from precursors already containing the desired aromatic or heteroaromatic substituent. For instance, the cyclization of an N-aryl amino alcohol derivative with a suitable thiocarbonyl source could yield the target N-aryl-morpholine-3-thione.
While not directly involving this compound, related research on other morpholine (B109124) derivatives provides a template for such transformations. For example, new morpholine derivatives have been prepared by reacting morpholine with various electrophiles to introduce functional groups, which can then be further elaborated. researchgate.net The synthesis of N-aryl thiazolidineacetamides from maleimides and thiourea (B124793) also demonstrates the formation of sulfur-containing heterocycles with aromatic substituents. ucy.ac.cy
The synthesis of enantiomerically pure compounds is of paramount importance in medicinal chemistry. The incorporation of chiral moieties into the this compound scaffold could be achieved through several asymmetric synthesis strategies. numberanalytics.com
Asymmetric Catalysis: A catalytic asymmetric approach could be employed to synthesize chiral morpholines, which could then potentially be converted to the corresponding morpholine-3-thiones. For instance, the enantioselective synthesis of 3-substituted morpholines has been achieved through a tandem hydroamination and asymmetric transfer hydrogenation. nih.gov Similarly, asymmetric hydrogenation of unsaturated morpholines using a bisphosphine-rhodium catalyst has yielded 2-substituted chiral morpholines with high enantioselectivity. rsc.orgresearchgate.net These chiral morpholines could serve as precursors for chiral morpholine-3-thiones.
Chiral Pool Synthesis: Starting from readily available chiral building blocks, such as chiral amino alcohols, is another viable strategy. Polymer-supported synthesis has been utilized for the stereoselective preparation of morpholine-3-carboxylic acid derivatives from immobilized serine and threonine. nih.govresearchgate.net These chiral precursors could potentially be converted to chiral morpholine-3-thiones.
Chiral Auxiliaries: The use of a chiral auxiliary attached to the nitrogen of the morpholine ring has been employed for the stereoselective synthesis of aprepitant, a morpholine derivative. google.com A similar strategy could be envisioned for directing the stereoselective synthesis of substituted morpholine-3-thiones.
While these methods are established for morpholine derivatives, their direct application to the synthesis of chiral morpholine-3-thiones has not been extensively reported.
Introduction of Aromatic and Heteroaromatic Substituents
Applications as Building Blocks in Organic Synthesis
The reactivity of the this compound scaffold, containing both a lactam-like thioamide and an ether linkage, suggests its potential as a versatile building block in organic synthesis.
The thioamide functionality in this compound is a reactive handle that could be exploited for the synthesis of other heterocyclic systems. Thioamides are known to undergo a variety of chemical transformations. For instance, they can be S-alkylated to form thioimidates, which are reactive intermediates for further functionalization. They can also participate in cycloaddition reactions or be used as precursors for the formation of thiazoles, thiadiazoles, and other sulfur-containing heterocycles.
Research on related thiosemicarbazones, which contain a similar N-N-C=S linkage, has shown their utility as robust precursors for a variety of heterocyclic compounds. nih.gov While direct evidence for this compound is lacking, its potential for ring transformation reactions is a logical extension of known thioamide chemistry. For example, the reaction of 1,2,3-dithiazoles with morpholine can lead to the formation of 3H-pyrrole-3-thiones, demonstrating a ring transformation involving a sulfur-containing heterocycle and morpholine. ucy.ac.cy
Multicomponent reactions (MCRs) are powerful tools in organic synthesis for the efficient construction of complex molecules in a single step. The functional groups present in this compound could potentially allow it to participate in MCRs.
For example, the Biginelli reaction, a three-component condensation, is used to synthesize dihydropyrimidinones and their thio-analogs. beilstein-journals.org While typically employing urea (B33335) or thiourea, the thioamide functionality of this compound might allow it to act as a surrogate in related MCRs. The Passerini and Ugi reactions are other prominent MCRs that have been utilized in polymer science and could potentially incorporate a molecule like this compound if it possesses the requisite functional groups (e.g., an isocyanide or a carboxylic acid). acs.org
A one-pot multicomponent reaction of aziridines, nitromethane, and carbon disulfide has been reported for the green synthesis of morpholine-2-thione derivatives, highlighting the feasibility of using MCRs to construct the morpholine thione core. iau.ir
Precursors for Other Heterocyclic Systems
Role in Materials Chemistry
The incorporation of heterocyclic structures into polymers can impart unique properties to the resulting materials. While the direct use of this compound in materials chemistry is not well-documented, its structural analog, morpholine-3,5-dione, has been used as a building block for producing polymers with enhanced durability. chemimpex.com
Polymer-supported synthesis is a key technique in materials chemistry and combinatorial science. Morpholine derivatives have been synthesized on solid supports, indicating the potential for incorporating the this compound scaffold into polymer-based libraries or materials. nih.gov Uncharged morpholino-based polymers have been designed for base-specific binding to polynucleotides, demonstrating the utility of the morpholine core in biomaterials. google.com Given these precedents, it is conceivable that this compound could be explored as a monomer or functional component in the development of novel polymers with specific thermal, optical, or biological properties.
Precursors for Polymeric Materials
While direct polymerization of this compound is not extensively documented, its structure as a cyclic thiocarbonate suggests its potential as a monomer for ring-opening polymerization (ROP) to produce poly(thiocarbonate)s. Cyclic thiocarbonates are known to undergo both anionic and cationic ring-opening polymerizations, offering a pathway to novel sulfur-containing polymers. oup.comresearchgate.net These polymers are gaining attention for their unique optical and thermal properties. oup.com
The polymerization of cyclic thiocarbonates can proceed through different mechanisms, sometimes involving isomerization of the thiocarbonate group. oup.com For instance, the anionic ring-opening polymerization of some six-membered cyclic thiocarbonates can lead to polycarbonates with the sulfur atom incorporated into the polymer backbone. oup.com The reactivity and polymerizability of these cyclic monomers are influenced by factors such as ring size, substituents, and the polymerization conditions.
The synthesis of polymers from morpholine-containing precursors has been demonstrated. For example, piezoelectric chemical sensors have been developed using polymers containing morpholine moieties, which are capable of selectively chelating metal ions. scispace.com In these instances, sulfur-terminated polymer chains were prepared and then attached to gold surfaces via self-assembly. scispace.com This highlights the utility of the morpholine scaffold in creating functional polymeric materials.
The general synthetic approach to polymers from cyclic monomers like this compound would likely involve the use of an initiator to open the heterocyclic ring, followed by propagation to form the polymer chain. The properties of the resulting polymer, such as its molecular weight, thermal stability, and solubility, would be dependent on the specific polymerization conditions and the purity of the monomer.
Components in Functional Materials (e.g., optoelectronic properties)
The optoelectronic properties of materials containing the this compound scaffold are an emerging area of research. While direct experimental data on the optoelectronic properties of this compound itself is limited, computational studies using Density Functional Theory (DFT) can provide valuable insights into its electronic structure and potential applications. DFT calculations are a powerful tool for predicting molecular geometries, electronic properties such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels, and UV-Vis absorption spectra. researchgate.netbamu.ac.inacs.orgmdpi.commdpi.com
For related morpholine derivatives and other sulfur-containing heterocyclic compounds, DFT studies have been employed to understand their electronic transitions and potential as functional materials. bamu.ac.inscirp.org The presence of both the electron-donating morpholine nitrogen and the electron-withdrawing thione group in this compound is expected to result in interesting electronic properties. The HOMO-LUMO energy gap is a key parameter in determining the electronic and optical properties of a molecule, influencing its color, conductivity, and photochemical reactivity.
The synthesis of functional materials incorporating morpholine derivatives has been reported. For instance, morpholine-modified naphthalic anhydride (B1165640) derivatives have been shown to exhibit stimuli-responsive solid-state luminescence, with their emission color being dependent on the crystalline packing. nih.gov Similarly, morpholine-substituted crystal violet lactone derivatives have been investigated for their thermochromic behavior. koreascience.kr These examples demonstrate the potential of the morpholine moiety to be incorporated into smart materials with tunable optical properties.
Table 1: Theoretical Optoelectronic Properties of a Hypothetical this compound Derivative
| Property | Calculated Value | Method |
| HOMO Energy | -6.5 eV | DFT/B3LYP |
| LUMO Energy | -2.1 eV | DFT/B3LYP |
| HOMO-LUMO Gap | 4.4 eV | DFT/B3LYP |
| Maximum Absorption Wavelength (λmax) | 280 nm | TD-DFT |
Note: This table presents hypothetical data for illustrative purposes, based on typical values for similar heterocyclic compounds calculated by DFT. Actual experimental values may vary.
Supramolecular Chemistry Applications
The field of supramolecular chemistry focuses on the non-covalent interactions between molecules, leading to the formation of organized assemblies. gla.ac.uk The morpholine scaffold has been utilized in the design of molecules for supramolecular applications, including molecular recognition and self-assembly.
Design of Molecular Receptors and Host-Guest Systems
Host-guest chemistry involves the formation of a complex between a host molecule with a cavity and a guest molecule that fits within it. Morpholine and its derivatives have been studied as guest molecules in various host-guest systems. For example, the binding of morpholine to cyclodextrin (B1172386) hosts has been investigated. cdnsciencepub.com Furthermore, morpholine-modified cyclodextrins have been synthesized to act as hosts for other guest molecules, demonstrating the versatility of the morpholine unit in supramolecular design. nankai.edu.cn
The design of synthetic receptors for specific guest molecules is a key aspect of molecular recognition. The stability of host-guest complexes is determined by a combination of non-covalent interactions, such as hydrogen bonding, van der Waals forces, and hydrophobic interactions. The morpholine ring, with its potential for hydrogen bonding via the N-H group and the ether oxygen, can play a significant role in these interactions.
Table 2: Examples of Morpholine Derivatives in Host-Guest Systems
| Host | Guest | Application | Reference |
| β-Cyclodextrin | N-Ethylmorpholine | Determination of binding constants | cdnsciencepub.com |
| Morpholine-modified β-cyclodextrin | Tetraphenylporphyrin tetrasulfonic acid | Supramolecular nanoparticles for imaging | nankai.edu.cn |
| Calixarene | Morpholine-containing derivatives | Study of complexing properties | nuph.edu.ua |
Self-Assembly Processes
Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. The morpholine moiety has been incorporated into molecules designed to undergo self-assembly. For instance, diblock copolymers containing a poly(4-acryloyl morpholine) block have been shown to self-assemble into cylindrical micelles in solution. rsc.org
Crystal engineering, a subset of supramolecular chemistry, focuses on the design and synthesis of crystalline solids with desired properties. The packing of molecules in a crystal is governed by intermolecular interactions. Morpholine derivatives have been the subject of crystal engineering studies, where hydrogen bonding and other weak interactions direct the formation of specific supramolecular architectures. researchgate.net The study of the crystal structure of compounds containing both a morpholine ring and a thione group, such as in certain triazole-thione derivatives, reveals how these functional groups participate in hydrogen bonding to form dimers and other organized structures.
The self-assembly of this compound itself would be dictated by the interplay of hydrogen bonding involving the N-H group and the C=S group, as well as dipole-dipole interactions. Understanding these interactions is key to predicting and controlling the formation of larger, functional supramolecular structures.
Concluding Perspectives and Future Research Trajectories in Morpholine 3 Thione Chemistry
Current Challenges and Limitations in Morpholine-3-thione Research
Research into this compound and its derivatives faces several challenges. A primary hurdle is the development of efficient and environmentally friendly synthetic methodologies. Traditional multi-step syntheses often result in low yields and can be time-consuming. lidsen.comresearchgate.net There is a continuous need for novel, greener approaches, such as the use of ionic liquids as catalysts, to improve reaction times and product yields. lidsen.comresearchgate.net
Another significant challenge lies in the comprehensive characterization of these compounds. While standard techniques like IR, NMR, and mass spectrometry are routinely used, a deeper understanding of their three-dimensional structures and intermolecular interactions often requires more advanced methods like single-crystal X-ray diffraction. iucr.org Furthermore, the inherent complexities of the morpholine (B109124) ring, which can adopt various conformations such as the chair form, add another layer to the structural analysis. iucr.org
The exploration of the full biological potential of this compound derivatives is also an ongoing challenge. While many derivatives show promising antimicrobial or anticancer activities, there is a need for more extensive in-vitro and in-vivo studies to understand their mechanisms of action, selectivity, and potential side effects. nih.govnih.gov
Opportunities for Novel Synthetic Methodologies
The development of novel synthetic routes for this compound and its analogs presents a significant area of opportunity. One promising direction is the use of microwave-assisted synthesis, which has been shown to reduce reaction times and improve yields for related heterocyclic compounds. nih.gov "Click chemistry," a powerful and versatile approach for creating new molecules, also offers exciting possibilities for constructing morpholine-fused triazoles and other complex derivatives. acs.org
One-pot, multi-component reactions are another attractive strategy, allowing for the efficient synthesis of complex molecules from simple precursors in a single step. lidsen.com The use of environmentally benign catalysts, such as novel ionic liquids, can further enhance the sustainability of these synthetic processes. lidsen.comresearchgate.net For instance, a morpholine-based ionic liquid has been successfully used to catalyze the synthesis of 1,2,4-triazolidine-3-thiones. lidsen.comresearchgate.net
The synthesis of bridged bicyclic morpholinethiones represents another frontier, offering conformationally restricted analogs that could serve as valuable synthons for novel heteroaryl-annulated bicyclic morpholines. researchgate.net
Directions in Advanced Characterization Techniques
To overcome the limitations in characterization, researchers are turning to a suite of advanced techniques. Single-crystal X-ray diffraction is crucial for unambiguously determining the molecular structure, including the conformation of the morpholine ring and the nature of intermolecular interactions like hydrogen bonding. iucr.org
Hirshfeld surface analysis is a powerful tool for quantifying intermolecular interactions that govern crystal packing. iucr.org This technique provides insights into the forces that hold the molecules together in the solid state.
In addition to experimental methods, computational techniques are becoming increasingly important. Techniques like Density Functional Theory (DFT) can be used to optimize molecular geometries and calculate various spectroscopic properties, which can then be compared with experimental data for validation. researchgate.netnih.govresearchgate.net
For more complex systems, especially those involving metal complexes, advanced spectroscopic techniques such as X-ray Absorption Fine-Structure Spectroscopy (XAFS) and in-situ Mössbauer spectroscopy can provide detailed information about the electronic state and coordination environment of the metal center. mdpi.com
| Technique | Information Provided | Relevance to this compound Research |
| Single-Crystal X-ray Diffraction | Precise 3D molecular structure, bond lengths, bond angles, and crystal packing. | Elucidating the conformation of the morpholine ring and intermolecular interactions. iucr.org |
| Hirshfeld Surface Analysis | Quantification of intermolecular interactions. | Understanding crystal packing and solid-state properties. iucr.org |
| Density Functional Theory (DFT) | Optimized molecular geometry, electronic structure, and spectroscopic properties. | Aiding in structural elucidation and predicting reactivity. researchgate.netnih.govresearchgate.net |
| X-ray Absorption Fine-Structure (XAFS) | Electronic state and local coordination environment of specific elements. | Characterizing metal complexes of this compound derivatives. mdpi.com |
| In-situ Mössbauer Spectroscopy | Real-time changes in the electronic state and coordination of certain metal ions. | Studying the mechanism of catalytic reactions involving iron-containing this compound complexes. mdpi.com |
Emerging Areas in Computational and Theoretical Studies
Computational chemistry is playing an increasingly vital role in complementing experimental research on morpholine-3-thiones. gtu.edu.tr Density Functional Theory (DFT) calculations are widely used to investigate the molecular structures, electronic properties, and reactivity of these compounds. researchgate.netnih.govresearchgate.net These calculations can predict the most stable tautomeric forms of the molecule and provide insights into their spectroscopic data. researchgate.netzsmu.edu.ua
Molecular docking studies are another powerful computational tool, particularly in the context of drug discovery. These simulations can predict the binding affinity and interaction patterns of this compound derivatives with biological targets, such as enzymes or receptors. nih.govnih.gov This information is invaluable for designing more potent and selective therapeutic agents.
Molecular dynamics (MD) simulations can further investigate the stability of ligand-protein complexes over time, providing a more dynamic picture of the binding interactions. nih.gov For more complex processes like coordination self-assembly, theoretical methods covering different scales, from quantum chemical modeling to reaction network analysis, are being employed. rsc.org
Prospects in Coordination Chemistry and Catalytic Applications
The thioamide group within the this compound scaffold makes it an excellent ligand for coordinating with various metal ions. rsc.org This opens up a vast field of research in coordination chemistry, with the potential to create novel metal complexes with interesting structural and electronic properties. nih.govnih.govmdpi.com
These metal complexes, in turn, may exhibit significant catalytic activity. For example, rare-earth metal complexes with morpholine-functionalized ligands have shown high activity in catalytic C-O and C-N bond formation reactions. nih.gov Pincer-type ligands incorporating the morpholine moiety can form highly stable complexes with transition metals like nickel, palladium, and platinum, which are known to be efficient catalysts for cross-coupling reactions. researchgate.net
The development of new catalysts based on this compound derivatives could have applications in various organic transformations, contributing to more efficient and selective chemical synthesis.
| Metal Complex Type | Potential Catalytic Application | Key Features |
| Rare-earth metal complexes | Alcoholysis of isothiocyanates, aminolysis of epoxides. nih.gov | High activity for C-O and C-N bond formation. nih.gov |
| Group 10 (Ni, Pd, Pt) pincer complexes | Cross-coupling reactions (e.g., Suzuki-Miyaura, Kumada-Tamao-Corriu). researchgate.net | High thermal stability and catalytic efficiency. researchgate.net |
| Copper(II) complexes | Potential anticancer agents. nih.gov | Can inhibit enzymes like ribonucleotide reductase and tubulin polymerization. nih.gov |
Potential for New Functionalized this compound Derivatives in Chemical Sciences
The this compound core structure provides a versatile scaffold for the synthesis of a wide array of new functionalized derivatives with potential applications across the chemical sciences. By introducing different substituents at various positions of the morpholine or thione ring, the physicochemical and biological properties of the resulting molecules can be fine-tuned.
For instance, the synthesis of novel morpholine-linked thiazoles and oxadiazoles (B1248032) has yielded compounds with promising biological activities. nih.govresearchgate.net The incorporation of the morpholine moiety into larger heterocyclic systems, such as pyrido[2,3-d]pyrimidines and triazolo[4,3-a]pyrimidines, has also been explored. nih.gov
Furthermore, the development of thiosemicarbazone derivatives of morpholine has led to potent inhibitors of enzymes like urease. frontiersin.org These examples highlight the vast potential for creating new functionalized this compound derivatives with tailored properties for applications in medicinal chemistry, materials science, and catalysis. rsc.org
Q & A
Basic Research Questions
Q. What are the established methodologies for synthesizing and characterizing Morpholine-3-thione, and how do these methods ensure structural accuracy?
- Methodological Answer : Synthesis typically involves cyclization reactions of thioamide precursors or sulfurization of morpholine derivatives. Characterization employs spectroscopic techniques:
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm hydrogen and carbon environments, with sulfur-specific shifts observed in the thiocarbonyl group.
- Infrared (IR) Spectroscopy : A strong absorption band near 1200–1250 cm confirms the C=S bond.
- Mass Spectrometry (MS) : Molecular ion peaks and fragmentation patterns validate molecular weight and structural integrity.
Q. What are the documented biological or toxicological effects of this compound in experimental models?
- Methodological Answer : Studies in rodents and in vitro systems focus on:
- Acute Toxicity : LD values and organ-specific histopathology (e.g., liver or renal damage).
- Metabolic Pathways : Radiolabeled tracing identifies metabolites, while HPLC-MS quantifies bioaccumulation.
- Mechanistic Studies : Enzyme inhibition assays (e.g., cytochrome P450) and reactive oxygen species (ROS) measurements clarify toxicity mechanisms.
Q. How can researchers design experiments to assess the stability of this compound under varying environmental conditions?
- Methodological Answer :
- Thermal Stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) monitor decomposition temperatures.
- Photolytic Degradation : UV-Vis spectroscopy tracks breakdown products under controlled light exposure.
- Hydrolytic Stability : pH-dependent studies in aqueous buffers, analyzed via HPLC for degradation kinetics.
Advanced Research Questions
Q. How can contradictions in reported biological activities of this compound across different experimental models be systematically resolved?
- Methodological Answer :
- Comparative Meta-Analysis : Aggregate data from in vitro, in vivo, and computational studies to identify model-specific variables (e.g., cell lines vs. whole organisms).
- Dose-Response Reconciliation : Normalize dose metrics (e.g., mg/kg vs. µM) and adjust for bioavailability differences.
- Mechanistic Validation : Use siRNA knockdown or CRISPR-edited models to isolate pathways (e.g., oxidative stress vs. direct enzyme inhibition).
Q. What advanced computational strategies can predict the reactivity of this compound in novel chemical reactions or biological systems?
- Methodological Answer :
- Quantum Mechanical Modeling : DFT or ab initio methods calculate electron density maps for the thiocarbonyl group, predicting nucleophilic attack sites.
- Molecular Dynamics (MD) Simulations : Simulate interactions with biomacromolecules (e.g., proteins) to identify binding affinities.
- Cheminformatics : QSAR models correlate structural descriptors (e.g., Hammett constants) with observed reactivity.
Q. How can researchers address gaps in understanding the environmental fate of this compound, particularly its persistence and bioaccumulation potential?
- Methodological Answer :
- Ecotoxicological Assays : Use OECD guidelines (e.g., Test No. 307 for soil degradation) to measure half-lives in water, soil, and sediment.
- Trophic Transfer Studies : Radiolabeled compound tracking in aquatic food chains (e.g., algae → daphnia → fish).
- Biosensor Integration : Genetically engineered microbial reporters detect real-time degradation products.
Methodological Considerations
- Experimental Design : Align with Maxwell’s framework for qualitative/quantitative rigor, including explicit data ownership protocols and ethical declarations .
- Data Contradiction Analysis : Use iterative coding (e.g., grounded theory) to categorize discrepancies and apply triangulation (multiple methods/data sources) .
- Literature Review : Prioritize peer-reviewed journals and avoid non-academic sources (e.g., ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
